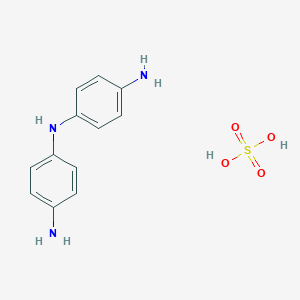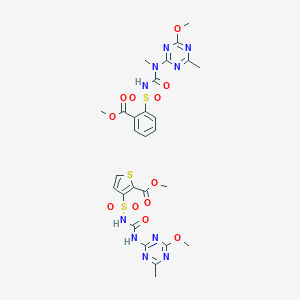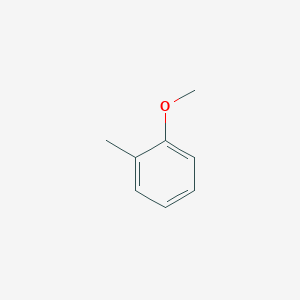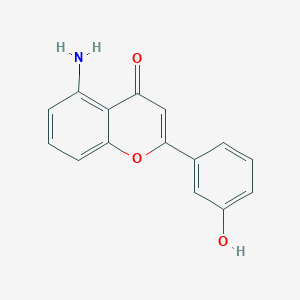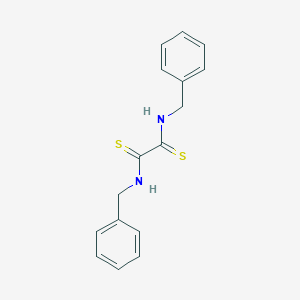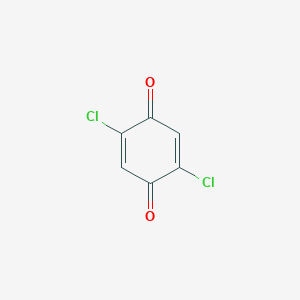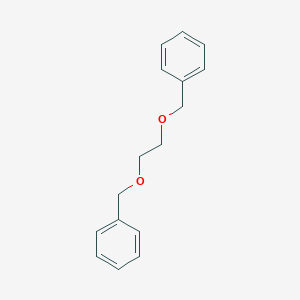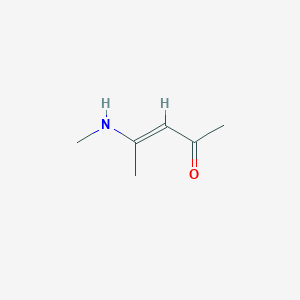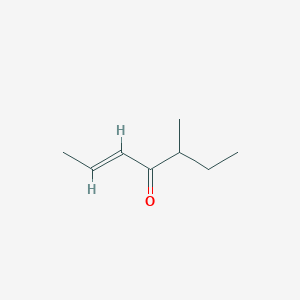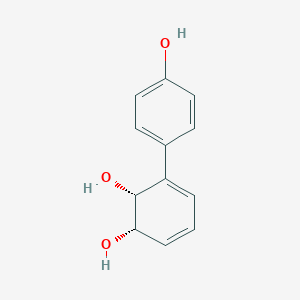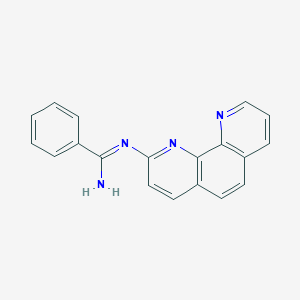
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide, also known as Phen-DC3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide is not fully understood. However, it is known to bind selectively to zinc ions, forming a stable complex. This complex can then interact with various enzymes and proteins, altering their activity and function. It has been suggested that the anti-cancer properties of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide may be due to its ability to disrupt zinc-dependent processes in cancer cells.
生化和生理效应
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide in lab experiments is its high selectivity for zinc ions. This makes it a valuable tool for studying zinc homeostasis in cells and tissues. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to detect and measure the concentration of other metal ions in biological samples. Another area of research is the development of new therapeutic agents based on this compound. These agents could be used to treat various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to understand the mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide and to determine its potential toxicity in vivo.
合成方法
The synthesis of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide involves the reaction of 2,9-dimethyl-1,10-phenanthroline with benzene-1,2-dicarboxylic acid and ammonium chloride. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of biochemistry, where it is used as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It has been shown to be highly selective for zinc ions, making it a valuable tool for studying zinc homeostasis in cells and tissues.
In pharmacology, N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases.
属性
CAS 编号 |
132236-03-4 |
|---|---|
产品名称 |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
分子式 |
C19H14N4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14N4/c20-19(15-5-2-1-3-6-15)23-16-11-10-14-9-8-13-7-4-12-21-17(13)18(14)22-16/h1-12H,(H2,20,22,23) |
InChI 键 |
JMEYMBAUUVMVOU-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)/N |
SMILES |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
规范 SMILES |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



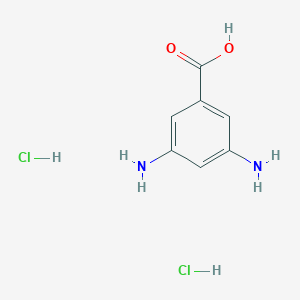
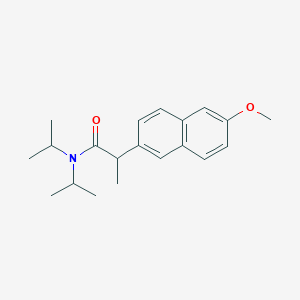
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
